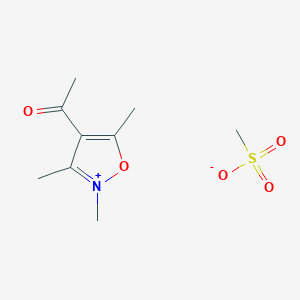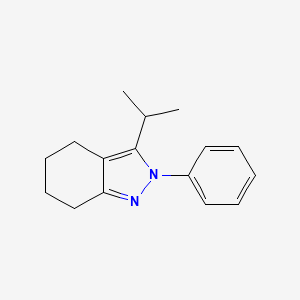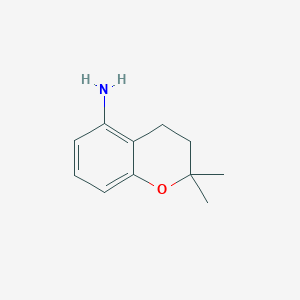
Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two ethanone groups linked by an oxydi-4,1-phenylene bridge, with each ethanone group further substituted with two chlorine atoms. The molecular formula of this compound is C28H20Cl2O3, and it has a significant molecular weight of 475.363 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4,4’-oxydianiline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: Similar structure but lacks the chlorine substitutions.
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: Similar structure but with different substituents.
Uniqueness
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to similar compounds .
Eigenschaften
| 93868-13-4 | |
Molekularformel |
C16H10Cl4O3 |
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
2,2-dichloro-1-[4-[4-(2,2-dichloroacetyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H10Cl4O3/c17-15(18)13(21)9-1-5-11(6-2-9)23-12-7-3-10(4-8-12)14(22)16(19)20/h1-8,15-16H |
InChI-Schlüssel |
GSTXKMUXXYNPRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)OC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
